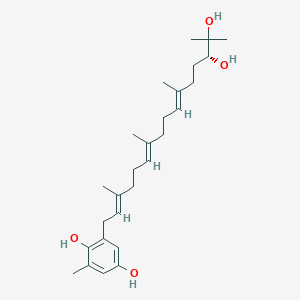
Plastoquinone 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plastoquinone 1 is a diterpenoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Photoprotection in Plants
Plastoquinone-9, a derivative of Plastoquinone 1, plays a crucial role in photoprotection in plants. It acts as an antioxidant in plant leaves, protecting them from photooxidative damage. This is particularly evident when plants are exposed to excess light energy. Overexpression of the plastoquinone-9 biosynthesis gene in Arabidopsis resulted in enhanced resistance to photooxidative stress, highlighting its importance in plant tolerance to such conditions (Ksas et al., 2015).
Neuroprotective Properties
Modified plastoquinone and thymoquinone have shown neuroprotective properties, especially in the context of brain ischemia/reperfusion injury. These compounds, when targeted to mitochondria, have demonstrated effectiveness in reducing brain damage and improving neurological status in a rat model (Silachev et al., 2015).
Antimicrobial Activity
Plastoquinone analogs exhibit significant antimicrobial activity. For instance, PQ1, a Plastoquinone analog, is highly effective against Staphylococcus epidermidis and Candida albicans. These findings suggest potential applications of Plastoquinone analogs in developing new antimicrobial drug candidates (Mataracı-Kara et al., 2021).
Roles Beyond Photosynthesis
Plastoquinone-9 is not only a key component in photosynthesis but also serves functions beyond this, such as in photoprotection and as an antioxidant. It is involved in chloroplast metabolism and plays a role in stress tolerance, linking photosynthesis with metabolism and light acclimation (Havaux, 2020).
Anticancer Potential
Plastoquinone analogs are being investigated for their anticancer properties. Studies have found that these analogs, particularly when modified, can be effective against various types of cancer cells, including breast cancer. They exhibit mechanisms such as cell cycle arrest and oxidative stress induction, highlighting their potential as anticancer agents (Jannuzzi et al., 2021).
Eigenschaften
Produktname |
Plastoquinone 1 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |
InChI-Schlüssel |
IFICGHBDUBJMML-RILXQCJSSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



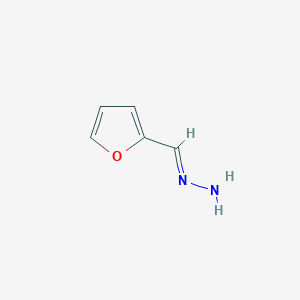
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
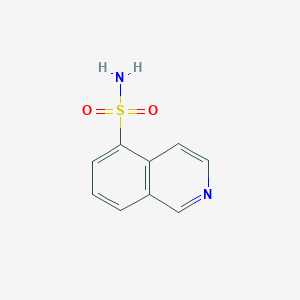
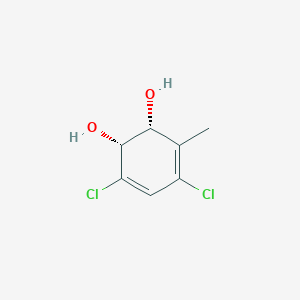
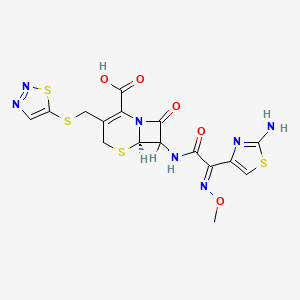
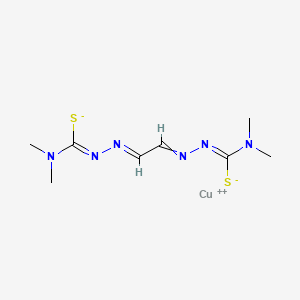
![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)
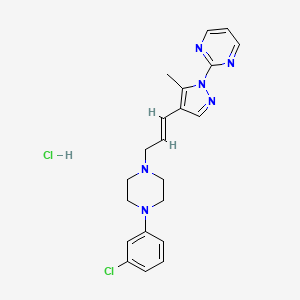
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
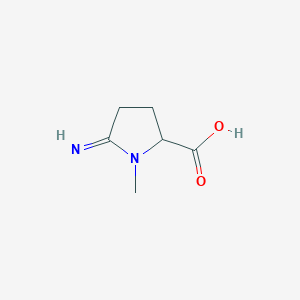
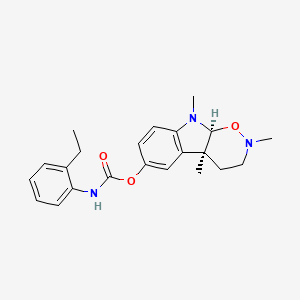
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)